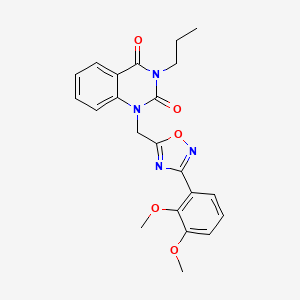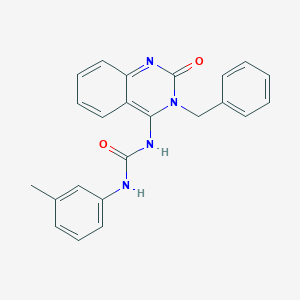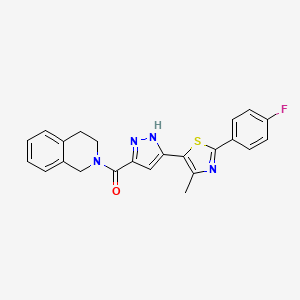
1-(2-Phenylethyl)pyridinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Phenylethyl)pyridinium is an organic compound with the molecular formula C₁₃H₁₄N and a molecular weight of 184.2570 g/mol It is a quaternary ammonium compound, characterized by a pyridinium ring substituted with a 2-phenylethyl group
Métodos De Preparación
1-(2-Phenylethyl)pyridinium can be synthesized through several methods. One common approach involves the alkylation of pyridine with 2-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions for several hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(2-Phenylethyl)pyridinium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert it into the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the pyridinium ring is substituted with different nucleophiles.
Aplicaciones Científicas De Investigación
1-(2-Phenylethyl)pyridinium has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the synthesis of surfactants and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Phenylethyl)pyridinium involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. Its ability to form stable complexes with metal ions also contributes to its biological activity .
Comparación Con Compuestos Similares
1-(2-Phenylethyl)pyridinium can be compared with other similar compounds, such as:
1-(2-Methoxy-2-oxoethyl)pyridinium: This compound has a methoxy group instead of a phenylethyl group, leading to different chemical and biological properties.
1-(2-Oxo-2-phenylethyl)pyridinium: This compound has a carbonyl group, which significantly alters its reactivity and applications.
Quaternary 1-alkylazolo[a]pyridinium salts: These compounds have different alkyl groups and are used in various pharmaceutical and industrial applications.
Propiedades
Fórmula molecular |
C13H14N+ |
|---|---|
Peso molecular |
184.26 g/mol |
Nombre IUPAC |
1-(2-phenylethyl)pyridin-1-ium |
InChI |
InChI=1S/C13H14N/c1-3-7-13(8-4-1)9-12-14-10-5-2-6-11-14/h1-8,10-11H,9,12H2/q+1 |
Clave InChI |
MGMFSGVTTUUFOE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC[N+]2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methanone](/img/structure/B14098969.png)
![3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14098977.png)
![3-[(2-chlorophenyl)methyl]-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14098985.png)

![ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B14098990.png)
![2-Butyl-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098995.png)
![(3S,4R)-3-[(1S)-1-Hydroxyhexyl]-4-(hydroxymethyl)oxolan-2-one](/img/structure/B14099010.png)

![6-[6-[3,3-Dimethyl-2-[2-[3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride](/img/structure/B14099028.png)
![1-(4-Ethylphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14099031.png)
![3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(pyridin-4-yl)ethyl]propanamide](/img/structure/B14099036.png)
![8-[Benzyl(methyl)amino]-3-methyl-7-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione](/img/structure/B14099043.png)
![2-(1,3-Benzothiazol-2-yl)-1-(2,3-dimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14099051.png)
